3-amino-5-hydroxy-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Idrapril is a novel angiotensin-converting enzyme (ACE) inhibitor, belonging to a new class of hydroxamic non-amino acid derivatives. It has been investigated for its potential use in treating cardiovascular diseases, particularly hypertension and heart failure . Unlike traditional ACE inhibitors, idrapril has a unique structure that includes a hydroxamic group with zinc-binding function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Idrapril is synthesized through a chiral synthesis based on cis-1,2-cyclohexanedicarboxylic acid. The most active enantiomers in this series have either an S or R configuration at the C-1 position but always an R configuration at C-2 . The synthesis involves multiple steps, including the formation of the hydroxamic group and the incorporation of the cyclohexane ring.
Industrial Production Methods
The industrial production of idrapril involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and the use of specific catalysts to facilitate the formation of the desired enantiomers .
Chemical Reactions Analysis
Types of Reactions
Idrapril undergoes various chemical reactions, including:
Oxidation: The hydroxamic group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Idrapril can undergo substitution reactions, particularly at the hydroxamic group and the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of idrapril, which may have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying the structure-activity relationship of ACE inhibitors.
Biology: Investigated for its effects on biological systems, particularly in relation to blood pressure regulation.
Medicine: Potential therapeutic agent for treating hypertension, heart failure, and post-myocardial infarction syndrome
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Idrapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, idrapril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Similar Compounds
Captopril: Another ACE inhibitor with a different structure but similar pharmacological effects.
Enalapril: A widely used ACE inhibitor with a different chemical structure.
Ramipril: Another ACE inhibitor with a longer duration of action compared to idrapril
Uniqueness of Idrapril
Idrapril is unique due to its hydroxamic non-amino acid structure, which provides a different mechanism of zinc binding compared to traditional ACE inhibitors. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties .
Biological Activity
3-Amino-5-hydroxy-1H-pyrazole-1-carboxamide (CAS No. 119769-05-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazole ring with amino and hydroxy functional groups, contributing to its biological reactivity. The structure can be depicted as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, a study evaluated N-substituted derivatives against various bacterial strains, revealing promising results:
Compound | Bacterial Strain | MIC (μg/ml) |
---|---|---|
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | S. aureus ATCC 25923 | 7.81 |
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MRSA | 1.96 - 7.81 |
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MSSA | 0.98 - 31.25 |
These findings indicate that specific modifications to the pyrazole structure can enhance antibacterial efficacy, particularly against resistant strains like MRSA .
Anticancer Activity
The anticancer potential of compounds based on the pyrazole scaffold has been extensively studied. Various derivatives have shown activity against multiple cancer cell lines:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 (breast cancer) | 0.39 ± 0.06 |
Compound B | HepG2 (liver cancer) | 36.12 |
Compound C | A549 (lung cancer) | 26 |
A notable study indicated that pyrazole derivatives could inhibit the growth of lung, colorectal, and breast cancer cells, suggesting a broad spectrum of anticancer activity . The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Antimicrobial Mechanism:
The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Anticancer Mechanism:
Inhibition of key signaling pathways involved in cell proliferation and survival is common among pyrazole derivatives. They may also induce oxidative stress leading to apoptosis in cancer cells .
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study, several derivatives were synthesized and tested for their antibacterial properties against clinical isolates of Staphylococcus aureus. The most effective derivative exhibited an MIC value significantly lower than standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Anticancer Activity
A series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain compounds not only inhibited tumor growth but also triggered apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
5-amino-3-oxo-1H-pyrazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-2-1-3(9)8(7-2)4(6)10/h1,7H,5H2,(H2,6,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSWKQCUMVUCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.